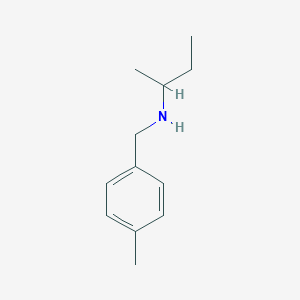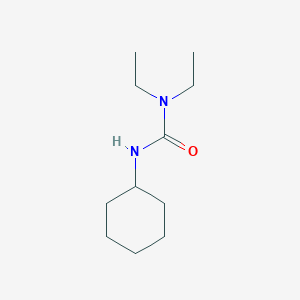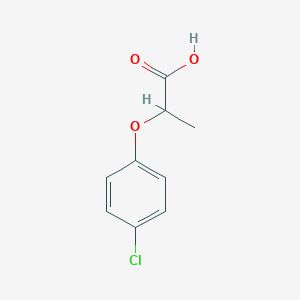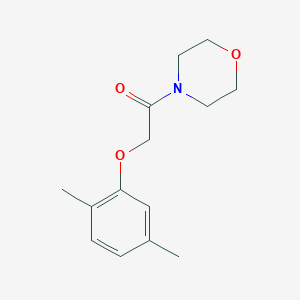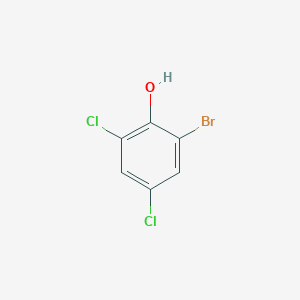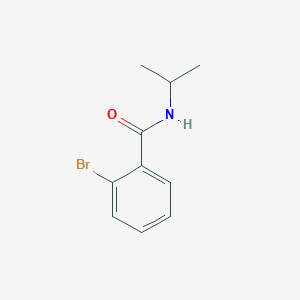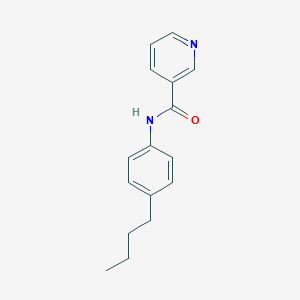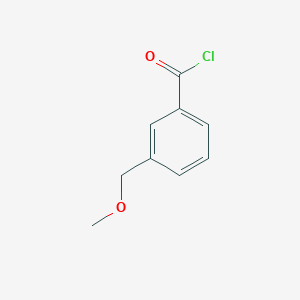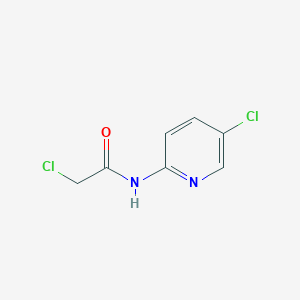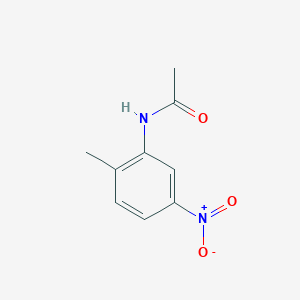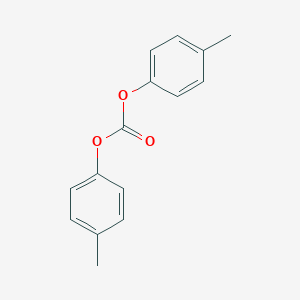
Bis(4-methylphenyl) carbonate
概要
説明
Bis(4-methylphenyl) carbonate, also known as BMPC, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. BMPC is a white crystalline solid that is soluble in organic solvents such as chloroform and dichloromethane.
科学的研究の応用
Bis(4-methylphenyl) carbonate has been extensively studied for its potential applications in various fields such as materials science, organic synthesis, and biomedical research. In materials science, Bis(4-methylphenyl) carbonate has been used as a monomer for the synthesis of high-performance polymers such as polycarbonates and polyesters. In organic synthesis, Bis(4-methylphenyl) carbonate has been used as a reagent for the protection of alcohols and phenols. In biomedical research, Bis(4-methylphenyl) carbonate has been studied for its potential as a drug carrier due to its biocompatibility and low toxicity.
作用機序
The mechanism of action of Bis(4-methylphenyl) carbonate is not fully understood, but it is believed to act as a nucleophile and form covalent bonds with proteins and other biomolecules. Bis(4-methylphenyl) carbonate has been shown to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the degradation of acetylcholine, a neurotransmitter in the nervous system.
生化学的および生理学的効果
Bis(4-methylphenyl) carbonate has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective properties. Bis(4-methylphenyl) carbonate has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated microglia, which are immune cells in the central nervous system. Bis(4-methylphenyl) carbonate has also been shown to scavenge free radicals and protect against oxidative stress-induced cell damage.
実験室実験の利点と制限
One of the main advantages of Bis(4-methylphenyl) carbonate for lab experiments is its low toxicity and biocompatibility, which makes it a suitable candidate for biomedical research. Bis(4-methylphenyl) carbonate is also stable under various conditions, which makes it easy to handle and store. However, one of the limitations of Bis(4-methylphenyl) carbonate is its low solubility in aqueous solutions, which can affect its bioavailability and limit its use in certain applications.
将来の方向性
There are several future directions for the research on Bis(4-methylphenyl) carbonate. One potential direction is the development of Bis(4-methylphenyl) carbonate-based drug delivery systems for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is the synthesis of Bis(4-methylphenyl) carbonate-based polymers with improved mechanical and thermal properties for various applications such as packaging and electronics. Further studies are also needed to fully understand the mechanism of action of Bis(4-methylphenyl) carbonate and its potential as a therapeutic agent.
Conclusion:
In conclusion, Bis(4-methylphenyl) carbonate is a versatile compound with potential applications in various fields such as materials science, organic synthesis, and biomedical research. Bis(4-methylphenyl) carbonate has been shown to have anti-inflammatory, antioxidant, and neuroprotective properties, and its low toxicity and biocompatibility make it a suitable candidate for drug delivery systems. Further research is needed to fully understand the mechanism of action of Bis(4-methylphenyl) carbonate and its potential as a therapeutic agent.
特性
CAS番号 |
621-02-3 |
|---|---|
製品名 |
Bis(4-methylphenyl) carbonate |
分子式 |
C15H14O3 |
分子量 |
242.27 g/mol |
IUPAC名 |
bis(4-methylphenyl) carbonate |
InChI |
InChI=1S/C15H14O3/c1-11-3-7-13(8-4-11)17-15(16)18-14-9-5-12(2)6-10-14/h3-10H,1-2H3 |
InChIキー |
IZJIAOFBVVYSMA-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OC(=O)OC2=CC=C(C=C2)C |
正規SMILES |
CC1=CC=C(C=C1)OC(=O)OC2=CC=C(C=C2)C |
その他のCAS番号 |
621-02-3 |
ピクトグラム |
Environmental Hazard |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

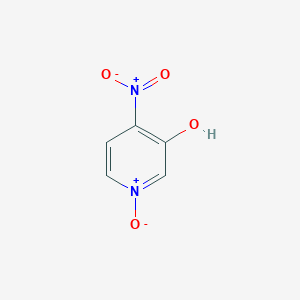
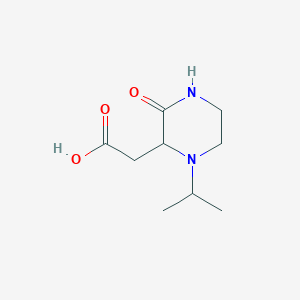
![[1-(4-Methylbenzyl)-3-oxo-2-piperazinyl]acetic acid](/img/structure/B181019.png)
![[3-Oxo-1-(3-phenylpropyl)-2-piperazinyl]-acetic acid](/img/structure/B181020.png)
